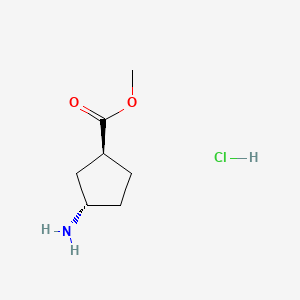

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride

Description

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1085842-51-8) is a chiral bicyclic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol. It features two stereocenters at the 1S and 3S positions, forming a trans-configured cyclopentane ring system . This compound is a hydrochloride salt of a cyclopentanecarboxylate ester with an amino group at the 3-position, making it a versatile intermediate in pharmaceutical synthesis. Key identifiers include ChemSpider ID 34066462 and MDL number MFCD23106008 . Its high solubility in aqueous media (e.g., 56.8 mg/mL) and synthetic accessibility score (2.38) underscore its utility in drug discovery .

Properties

IUPAC Name |

methyl (1S,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-45-2 | |

| Record name | Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222530-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Stereoselective Synthesis via Enzymatic Resolution

The enantioselective preparation of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride often begins with a racemic precursor, followed by enzymatic resolution to isolate the desired stereoisomer. In one protocol, the intermediate (±)-methyl 3-aminocyclopentanecarboxylate is subjected to lipase-catalyzed acetylation. Lipase 40086 exhibits high enantioselectivity, achieving an enantiomeric excess (ee) of >98% for the (1S,3S) configuration .

| Parameter | Condition | Outcome |

|---|---|---|

| Enzyme | Lipase 40086 | 98% ee |

| Acyl Donor | Vinyl acetate | 85% conversion |

| Solvent | tert-Butyl methyl ether (TBME) | Improved enzyme stability |

| Temperature | 30°C | Optimal activity |

The resolved (1S,3S)-enantiomer is then extracted using a water-ethyl acetate system, yielding 78% of the target amine after column chromatography .

Reductive Amination of Cyclopentanone Derivatives

An alternative route involves reductive amination of methyl 3-oxocyclopentanecarboxylate. Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone is converted to the amine with 70% yield. However, this method produces a racemic mixture, necessitating subsequent chiral separation .

Critical Factors :

-

pH Control : Maintaining a pH of 6.5–7.0 prevents imine hydrolysis.

-

Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere enhances selectivity, reducing byproduct formation .

Hydrochloride Salt Formation

The free base (1S,3S)-methyl 3-aminocyclopentanecarboxylate is converted to its hydrochloride salt via acidification. In a representative procedure, acetyl chloride is added dropwise to isopropanol at 0–5°C to generate hydrogen chloride in situ. The amine is dissolved in isopropanol and introduced to the acid solution, yielding 80% of the hydrochloride salt after crystallization .

| Parameter | Condition | Outcome |

|---|---|---|

| Acid Source | Acetyl chloride | In-situ HCl generation |

| Solvent | Isopropanol | High solubility |

| Crystallization Temp | 0°C | 80% yield |

Catalytic Hydrogenation for Stereochemical Control

Palladium-catalyzed hydrogenation of a cyclopentene precursor offers a stereoselective pathway. For example, methyl 3-nitrocyclopent-1-ene-1-carboxylate is hydrogenated at 50 psi H₂ using Pd/C, achieving 90% yield and 99% diastereomeric excess (de) for the (1S,3S) configuration .

Mechanistic Insight :

-

Syn Addition : Hydrogen adds to the same face of the double bond, dictated by the catalyst’s surface geometry.

-

Solvent Effects : Ethanol enhances catalyst activity compared to THF or DCM .

Comparison of Synthetic Routes

| Method | Yield | ee/de | Cost | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | 78% | >98% ee | High | Moderate |

| Reductive Amination | 70% | Racemic | Low | High |

| Catalytic Hydrogenation | 90% | 99% de | Moderate | High |

Catalytic hydrogenation is preferred for industrial-scale production due to its high yield and stereoselectivity, whereas enzymatic resolution suits small-scale API synthesis .

Purification and Analytical Characterization

Final purification employs recrystallization from ethanol/water (3:1 v/v), yielding white crystals with 99.5% purity (HPLC). Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopentanecarboxylate derivatives significantly influences their physicochemical and biological properties. Key stereoisomers include:

| Compound Name | CAS No. | Stereochemistry | Purity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (1S,3S)-Isomer | 1085842-51-8 | (1S,3S) | 97% | 179.65 |

| (1R,3R)-Isomer | 489446-79-9 | (1R,3R) | 97% | 179.65 |

| (1R,3S)-Isomer | 180196-56-9 | (1R,3S) | 97% | 179.65 |

| (1S,3R)-Isomer | 180323-49-3 | (1S,3R) | 96% | 179.65 |

Key Observations :

Substituent Variations

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride (CAS: Not provided) differs by replacing the amino group with a methylamino (-NHCH₃) substituent. Key distinctions:

Ring Size Variations

Expanding or contracting the cyclopentane ring alters steric and electronic properties:

| Compound Name | CAS No. | Ring Size | Molecular Formula | Similarity Score |

|---|---|---|---|---|

| cis-Methyl 3-aminocyclobutanecarboxylate HCl | 1212304-86-3 | 4-member | C₆H₁₀ClNO₂* | 0.94 |

| cis-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-16-6 | 6-member | C₈H₁₆ClNO₂* | 0.94 |

Key Observations :

Physicochemical Properties

The (1S,3S)-isomer exhibits the following solubility profile:

- Ali Models : 7.78 mg/mL (Log S = -1.54).

- SILICOS-IT Models : 5.15 mg/mL (Log S = -0.5).

- Experimental Data : 56.8 mg/mL (classified as "soluble") .

Comparatively, substituent and ring modifications likely reduce solubility. For example, methylamino substitution (Section 2.2) or cyclohexane incorporation (Section 2.3) would decrease polarity.

Biological Activity

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Characterized by the molecular formula and a molecular weight of approximately 179.65 g/mol, this compound exhibits notable interactions with biological systems, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with an amino group and a carboxylate ester, which contributes to its diverse biological activity. Its stereochemistry, with two chiral centers at positions (1S) and (3S), allows it to participate in asymmetric synthesis reactions, making it a valuable precursor for developing enantiomerically pure compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| CAS Number | 1085842-51-8 |

| Appearance | White to yellow solid |

| Storage Conditions | Sealed in dry, room temperature |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to influence neurotransmitter systems, which is crucial for its potential applications in treating neurological disorders. The compound's binding affinity to various receptor sites is an area of active research.

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective effects. Its structural resemblance to neurotransmitters suggests potential roles in modulating receptor activity:

- Receptor Interaction : The compound may interact with metabotropic glutamate receptors, influencing signaling pathways relevant to neurological functions.

- Potential Therapeutic Applications : Investigations into its effects on neurotransmitter systems could lead to applications in treating conditions such as anxiety or depression.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where it acts as a ligand in catalytic reactions. This property is essential for understanding its role in biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that the compound could enhance the release of certain neurotransmitters, suggesting its potential use as an adjunct therapy in neurological disorders.

- Enzyme Inhibition : Research indicated that the compound inhibits specific enzymes involved in metabolic pathways, highlighting its utility in drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |

| Methyl 3-aminocyclopentanecarboxylate HCl | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |

| cis-Methyl 3-aminocyclobutanecarboxylate HCl | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |

| cis-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-16-6 | 0.94 | Larger ring structure alters pharmacological properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride?

- Methodological Answer : A common approach involves esterification and chiral resolution. For example, dissolving intermediates in a dichloromethane-water mixture followed by controlled cooling (below 10°C) can enhance crystallization efficiency and stereochemical purity . Additionally, esterification of cyclopentanecarboxylic acid derivatives with appropriate amino alcohols under acidic conditions is critical, as described in analogous syntheses of cyclopentane-based hydrochlorides .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Key precautions include:

- PPE : Lab coat, gloves, and eye protection to avoid skin/eye contact .

- Spill Management : Use adsorbents (e.g., silica gel, acid-neutralizing materials) and prevent environmental release .

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation if symptoms persist .

Q. How can researchers characterize the compound’s purity and structural configuration?

- Methodological Answer :

- HPLC/MS : Use reagents like TCEP or DTT to stabilize the compound during analysis .

- NMR/Chiral Chromatography : Compare spectra with stereoisomer standards (e.g., (1R,3S)-isomers) to confirm enantiomeric purity .

- Melting Point Analysis : Cross-reference with published values (e.g., 150°C for related esters) .

Advanced Research Questions

Q. How should researchers design experiments to study the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Assess hydrolysis/photolysis rates using OECD 307 guidelines under varied pH and UV conditions .

- Phase 2 (Field) : Monitor degradation products in simulated ecosystems, leveraging split-plot designs to isolate variables like soil type and microbial activity .

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

- Methodological Answer :

- Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify steric/electronic influences on stereoselectivity.

- Experimental Validation : Compare solvents (e.g., dichloromethane vs. THF) and catalysts (e.g., chiral auxiliaries) to optimize diastereomeric excess .

Q. What are best practices for ensuring enantiomeric purity in large-scale synthesis?

- Methodological Answer :

- Crystallization Optimization : Use mixed solvents (water-organic) and slow cooling to promote selective crystal growth .

- Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts to invert undesired stereoisomers in situ .

Q. How can experimental designs account for stereochemical effects on biological activity?

- Methodological Answer :

- Split-Plot Design : Assign stereoisomers as subplots and biological assays (e.g., receptor binding) as sub-subplots to isolate configuration-dependent effects .

- Dose-Response Modeling : Use Hill plots to quantify potency differences between (1S,3S) and (1R,3R) forms .

Q. How can reaction conditions be optimized to improve yield without compromising stereochemical integrity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.